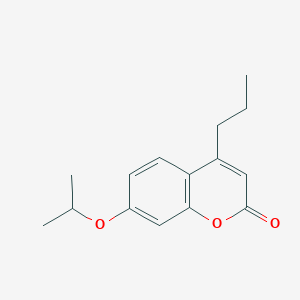

7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one

Description

7-(Propan-2-yloxy)-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-propyl substituent on the chromen-2-one core and a propan-2-yloxy (isopropoxy) group at the 7-position. Coumarins are widely studied for their pharmacological and photophysical properties, with structural modifications at positions 4 and 7 significantly influencing their chemical behavior and bioactivity.

The 7-isopropoxy substituent, a moderately bulky alkoxy group, may balance solubility and steric effects, differentiating it from other 7-alkoxy or heterocyclic-substituted analogs.

Properties

IUPAC Name |

7-propan-2-yloxy-4-propylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-4-5-11-8-15(16)18-14-9-12(17-10(2)3)6-7-13(11)14/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFJACGMBGZVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-propyl-2H-chromen-2-one with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl and isopropyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry

7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. Its structural versatility allows for modifications that can lead to derivatives with enhanced properties.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to quinones or carboxylic acids | Oxidized derivatives with enhanced reactivity |

| Reduction | Forms alcohols or alkanes | Reduced derivatives with potential biological activity |

| Substitution | Chloro group can be replaced with nucleophiles | New derivatives tailored for specific applications |

Biology

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that it can induce apoptosis in cancer cells by disrupting microtubule dynamics and activating caspases, leading to cell cycle arrest and death .

- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, which could be beneficial in treating diseases characterized by enzyme dysregulation .

Medicine

The therapeutic potential of this compound is being explored in several contexts:

- Anticancer Therapy: Investigated for its ability to selectively target cancer cells while sparing normal cells.

- Anti-inflammatory Effects: Studies indicate that it may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .

- Neuroprotective Effects: Emerging research suggests potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems .

Industry

In industrial applications, this compound is utilized as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new polymers and coatings with enhanced performance characteristics.

Case Studies

- Anticancer Activity Study:

- Enzyme Inhibition Research:

Mechanism of Action

The mechanism of action of 7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one with structurally related coumarins, focusing on substituents, physical properties, and synthesis yields:

Key Observations:

For example, 7b (4-propyl) has a melting point of 150°C, while 7a (4-methyl) melts at 124–125°C . 7-Substituents: Bulky groups (e.g., thiadiazole in 7b, tert-butylbenzyloxy in ) increase molecular weight and melting points, whereas smaller alkoxy groups (e.g., allyloxy in 2b) result in lower crystallinity .

Synthetic Yields: Cyclopropyl substituents (e.g., 7g) achieve higher yields (89%) compared to propyl or ethyl analogs, likely due to reduced steric hindrance during coupling reactions . Thiazolylamino derivatives (e.g., 10g) exhibit moderate yields (81%) but superior thermal stability .

Spectroscopic Differences :

- The 7-isopropoxy group in the target compound would show distinct NMR shifts compared to electron-withdrawing groups (e.g., thiadiazole in 7b). For example, the allyloxy group in 2b generates characteristic alkene proton signals at δ 5.43–5.32 ppm , whereas thiadiazole-substituted coumarins exhibit aromatic proton shifts near δ 7.50–8.00 ppm .

Pharmacological Implications: Thiadiazole and thiazolylamino substituents (e.g., 7b, 10g) are associated with monoamine oxidase (MAO) inhibition and anticancer activity, respectively . The target compound’s isopropoxy group may offer a balance between steric bulk and metabolic stability.

Biological Activity

7-(Propan-2-yloxy)-4-propyl-2H-chromen-2-one, a member of the chromene family, has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone core, which is known for its ability to modulate biological pathways. The presence of the propan-2-yloxy and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may exhibit antioxidant , anti-inflammatory , and anticancer properties through various mechanisms:

- Antioxidant Activity : The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells by interfering with cell cycle progression and inhibiting tumor growth.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

Several studies have explored the biological activity of chromene derivatives, highlighting the potential of this compound:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential .

- Inhibition of Carbonic Anhydrases : Research on related compounds indicated that they selectively inhibited tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in tumor growth and metastasis. This inhibition was linked to reduced tumor proliferation rates .

- Antioxidant Effects : Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that compounds within this class effectively reduced oxidative stress markers in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.